4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline
Description
4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline is a quinoline-based derivative featuring a 3-chlorophenyl-substituted piperazine moiety at position 4 and a 3,4-dimethoxyphenyl group at position 2 of the quinoline core. This compound is structurally designed to enhance lipophilicity and membrane permeability, critical parameters for bioactive molecules targeting central nervous system (CNS) receptors or intracellular pathogens .
Properties
Molecular Formula |
C28H26ClN3O3 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C28H26ClN3O3/c1-34-26-11-10-19(16-27(26)35-2)25-18-23(22-8-3-4-9-24(22)30-25)28(33)32-14-12-31(13-15-32)21-7-5-6-20(29)17-21/h3-11,16-18H,12-15H2,1-2H3 |
InChI Key |
HVLGBZSKHPGJPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
The reaction begins with 3,4-dimethoxyacetophenone and 2-aminobenzaldehyde under acidic conditions. In a modified protocol, polyphosphoric acid (PPA) catalyzes the cyclization at 120°C for 6–8 hours, yielding 2-(3,4-dimethoxyphenyl)quinoline with 75–80% efficiency. The use of PPA minimizes side reactions, such as dimerization, while enhancing regioselectivity.
Functionalization at the 4-Position
To introduce the carbonyl group at the quinoline’s 4-position, bromination followed by palladium-catalyzed carbonylation is employed. Bromination with N-bromosuccinimide (NBS) in acetonitrile at 25°C for 6 hours generates 4-bromo-2-(3,4-dimethoxyphenyl)quinoline. Subsequent carbonylation using carbon monoxide (1 atm) and palladium(II) acetate in dimethylformamide (DMF) at 100°C produces the 4-carboxylic acid derivative.
Piperazine Coupling via Carbonyl Linkage
The piperazine moiety is introduced through amide bond formation, leveraging the reactivity of the quinoline’s carboxylic acid group.
Acid Chloride Formation
The quinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.
Amide Bond Formation
The acid chloride reacts with 4-(3-chlorophenyl)piperazine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in DCM at 0–10°C for 8 hours, achieving 85–90% conversion. The low temperature minimizes epimerization and ensures high regiochemical fidelity.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, stoichiometry, and catalyst loading.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Maximizes solubility of intermediates |
| Temperature | 0–10°C during coupling | Reduces side reactions |
| Base | DIPEA (2.5 equiv) | Enhances nucleophilicity of piperazine |
| Reaction Time | 8 hours | Ensures complete conversion |
Data adapted from protocols in quinoline-piperazine hybrid synthesis.
Purification and Characterization
Crude product purification involves slurry operations with isopropyl alcohol (IPA) at 65°C, removing unreacted starting materials and byproducts. Final characterization employs:
-
Nuclear Magnetic Resonance (NMR) : Confirmatory signals include a singlet at δ 3.85 ppm (methoxy groups) and multiplet at δ 7.2–8.1 ppm (aromatic protons).
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.
Alternative Synthetic Routes
Direct Coupling via Suzuki-Miyaura Reaction
An alternative strategy involves coupling 4-boronic acid-functionalized quinoline with 4-(3-chlorophenyl)piperazine-1-carbonyl chloride. This palladium-catalyzed method offers modularity but suffers from lower yields (60–65%) due to steric hindrance.
Solid-Phase Synthesis
Immobilizing the quinoline core on Wang resin enables stepwise addition of the piperazine moiety. While advantageous for combinatorial libraries, this method requires specialized equipment and offers no significant yield improvement.
Challenges and Mitigation Strategies
-
Byproduct Formation : Hydrolysis of the acid chloride intermediate generates quinoline-4-carboxylic acid. Using anhydrous DCM and molecular sieves reduces moisture ingress.
-
Low Solubility : The final compound’s poor solubility in polar solvents complicates purification. Slurry purification with ethanol at 65°C enhances crystallinity .
Chemical Reactions Analysis
WAY-349807, as a kinase inhibitor, is likely to undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions:
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions would vary depending on the specific transformation desired.
Major Products: The products of these reactions would depend on the specific reagents and conditions used, but could include modified versions of WAY-349807 with different functional groups or altered activity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation. A study highlighted that certain quinoline-based compounds showed IC50 values as low as 2 nM against breast cancer cell lines, suggesting that the structure of 4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline may confer similar potency against various cancer types .
2. Anticoagulant Potential
Another promising application is in the development of anticoagulants. The inhibition of blood coagulation factor XIIa has been identified as a therapeutic target. Compounds structurally related to this compound have been shown to exhibit inhibitory activity against this factor, indicating potential use in preventing thrombotic disorders .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Structure A | 0.9 | Breast |
| Compound B | Structure B | 2.57 | Liver |
| Compound C | Structure C | 5 | Lung |
Table 2: Inhibition of Factor XIIa
Case Studies
Case Study 1: Quinoline-Based Anticancer Agents
A series of studies have evaluated the anticancer effects of quinoline derivatives. One notable study demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 and HeLa cells. The results indicated that compounds with a similar scaffold to this compound could be optimized for increased efficacy .
Case Study 2: Factor XIIa Inhibitors
Recent research focused on the design of selective inhibitors for factor XIIa aimed at developing safer anticoagulants. The study utilized molecular modeling techniques to predict the binding affinity of various derivatives, including those similar to the target compound. Experimental validation confirmed that certain analogs achieved over 50% inhibition at low concentrations, marking them as potential candidates for further development .
Mechanism of Action
WAY-349807 exerts its effects by inhibiting the activity of PIM-1 kinase. This enzyme is involved in several cellular processes, including cell cycle progression and survival. By inhibiting PIM-1 kinase, WAY-349807 can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : The target compound’s 3-chlorophenyl-piperazine group distinguishes it from analogs with 4-chlorophenyl (e.g., ) or trifluoromethyl substituents (e.g., ). The 3-chloro substitution may influence receptor binding affinity due to steric and electronic effects .
- Quinoline Substituents: The 3,4-dimethoxyphenyl group at position 2 enhances lipophilicity compared to 2-furyl (logP ≈ 3.5 vs. ~2.8) .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Physicochemical Parameters (Lipinski’s Descriptors)
Key Observations :
- Lipophilicity : The target compound’s logP (~3.8) balances solubility and membrane permeability, critical for oral bioavailability. The 3-methyl and 6-methoxy analogs exhibit higher logP (~4.2) due to hydrophobic substituents .
- Molecular Weight : Only the trifluoromethyl derivative exceeds Lipinski’s 500-Da threshold, limiting its drug-likeness .
Table 3: Reported Bioactivities of Quinoline Derivatives
Key Observations :
- Anticancer Potential: The target compound’s 3,4-dimethoxyphenyl group mimics known kinase inhibitors, while the piperazine moiety may modulate CNS receptor activity .
- Antimicrobial Activity : Chlorophenyl and methoxy groups enhance activity against Mycobacterium tuberculosis (e.g., logIC₅₀ = 1.2–2.5 μM in analogs) .
Biological Activity
The compound 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H28ClN3O
- Molecular Weight : 470.00512 g/mol
- CAS Number : 445234-36-6
The structure of the compound includes a quinoline core substituted with a piperazine moiety and a chlorophenyl group, which enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A study on quinoline-piperonal hybrids showed promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like sorafenib .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Quinoline Hybrid A | HepG2 | 2.57 | |
| Quinoline Hybrid B | A549 | 5.00 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar structures have shown efficacy against various bacterial and fungal strains.
- Research Findings : A series of synthesized quinoline derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring was crucial for enhancing antimicrobial potency .
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm | |
| Escherichia coli | Inhibition Zone: 12 mm |
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in various physiological processes has been investigated.
- Acetylcholinesterase Inhibition : Quinoline derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Docking studies suggest that the compound interacts effectively with the active site of AChE .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The quinoline structure is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, leading to increased cytotoxicity against microbial cells.
- Enzyme Interaction : The piperazine moiety enhances binding affinity to enzymes such as AChE by stabilizing interactions through hydrogen bonding and hydrophobic contacts.
Q & A
Q. What are the standard synthetic routes for 4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Formation : Condensation of 3,4-dimethoxyphenyl-substituted aldehydes with aminoquinoline precursors to form the quinoline backbone .
Piperazine Coupling : Reacting the quinoline intermediate with 4-(3-chlorophenyl)piperazine via carbamoylation (using phosgene or carbonyl diimidazole as activating agents) .
Optimization : Key parameters include:
- Temperature : Maintain 60–80°C during carbamoylation to prevent side reactions .
- Solvent : Use anhydrous THF or DMF for improved solubility of intermediates .
- Catalysts : Iodine or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Yield : Typical yields range from 45–65%, with purity >95% confirmed by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline and piperazine regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~505.3 g/mol) and isotopic patterns for Cl and O .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O bonds stabilizing the piperazine-carbonyl linkage) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity in related quinoline-piperazine derivatives?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies :
- 3-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for CNS targets .
- 3,4-Dimethoxyphenyl Group : Electron-donating groups increase π-π stacking with aromatic residues in receptor binding pockets (e.g., serotonin 5-HT₆ receptor) .
- Piperazine Carbonyl Linker : Flexibility impacts selectivity; rigidifying the linker via cyclization reduces off-target binding .
-
Comparative Data :
Substituent Target Receptor IC₅₀ (nM) Reference 3-Chlorophenyl 5-HT₆ 12.3 4-Fluorophenyl 5-HT₆ 28.7 3,4-Dimethoxyphenyl Dopamine D₂ 45.1
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
Methodological Answer:
- Assay Variability :
- Compound Purity : Impurities >5% (e.g., unreacted piperazine) can antagonize off-target receptors, skewing dose-response curves .
- Computational Modeling :
- Molecular Docking : Compare binding poses in homology models vs. crystal structures (e.g., RMSD <2.0 Å indicates reliable predictions) .
- MD Simulations : Assess conformational stability of the piperazine-quinoline linkage over 100 ns trajectories .
Q. How can crystallographic data inform the design of analogs with improved stability?
Methodological Answer:
- Key Interactions Identified via X-ray :
- C–H···O Bonds : Between the piperazine carbonyl and methoxy groups (distance: 2.8–3.0 Å) stabilize the planar quinoline core .
- π-π Stacking : Between the 3-chlorophenyl ring and receptor aromatic residues (e.g., Phe6.52 in 5-HT₆) .
- Modifications for Stability :
Data Contradiction Analysis
Q. Discrepancies in reported binding affinities for serotonin receptors: How to validate findings?
Methodological Resolution:
- Standardized Assays :
- Use radioligands (e.g., [³H]-LSD for 5-HT₆) with consistent specific activity (80 Ci/mmol) .
- Normalize data to reference antagonists (e.g., clozapine IC₅₀ = 9.8 nM) .
- Orthogonal Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
